molecular formula C20H22N4O2 B2373749 (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea CAS No. 899728-41-7

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea

Cat. No.: B2373749
CAS No.: 899728-41-7
M. Wt: 350.422
InChI Key: LZURTPUNLJUJKB-PTGBLXJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea typically involves the condensation of 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with m-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2,3-dihydroquinazolin-4(1H)-one and its derivatives share a similar core structure and exhibit comparable biological activities.

    Isocyanate Derivatives: Compounds containing isocyanate groups, such as m-tolyl isocyanate, are used in similar synthetic routes and applications.

Uniqueness

(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13(2)12-24-18(16-9-4-5-10-17(16)22-20(24)26)23-19(25)21-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQRDGFOHMXBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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